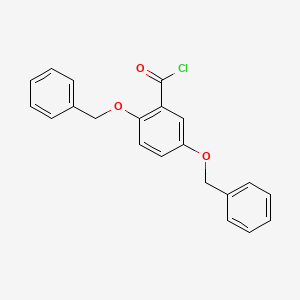![molecular formula C15H9Cl5O B14347372 1,2,3,4,5-Pentachloro-6-[(4-ethenylphenyl)methoxy]benzene CAS No. 92424-51-6](/img/structure/B14347372.png)
1,2,3,4,5-Pentachloro-6-[(4-ethenylphenyl)methoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5-Pentachloro-6-[(4-ethenylphenyl)methoxy]benzene is a chlorinated aromatic compound It is characterized by the presence of five chlorine atoms and a methoxy group attached to a benzene ring, along with an ethenylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of pentachlorobenzene as a starting material, which undergoes a series of reactions including halogenation and etherification to introduce the methoxy and ethenylphenyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and specific solvents can optimize the reaction efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4,5-Pentachloro-6-[(4-ethenylphenyl)methoxy]benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the ethenyl group.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dechlorinated or hydrogenated derivatives .
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5-Pentachloro-6-[(4-ethenylphenyl)methoxy]benzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying chlorinated aromatic compounds.
Biology: Research into its biological activity includes studies on its potential as an antimicrobial or antifungal agent.
Medicine: Investigations into its pharmacological properties may reveal potential therapeutic applications.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2,3,4,5-Pentachloro-6-[(4-ethenylphenyl)methoxy]benzene involves its interaction with molecular targets such as enzymes or receptors. The chlorinated aromatic structure allows it to interact with biological membranes and proteins, potentially disrupting normal cellular functions. The specific pathways and targets depend on the context of its use, whether in antimicrobial activity or other applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4,5-Pentachloro-6-ethoxybenzene: Similar in structure but with an ethoxy group instead of a methoxy group.
2,3,4,5,6-Pentachloroanisole: Another chlorinated aromatic compound with a methoxy group.
1,2,3,4,5-Pentachloro-6-(1,2,2-trichloroethenyl)benzene: Contains additional chlorine atoms on the ethenyl group.
Uniqueness
1,2,3,4,5-Pentachloro-6-[(4-ethenylphenyl)methoxy]benzene is unique due to the combination of its chlorinated benzene ring and the presence of both a methoxy and an ethenylphenyl group.
Eigenschaften
CAS-Nummer |
92424-51-6 |
|---|---|
Molekularformel |
C15H9Cl5O |
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
1,2,3,4,5-pentachloro-6-[(4-ethenylphenyl)methoxy]benzene |
InChI |
InChI=1S/C15H9Cl5O/c1-2-8-3-5-9(6-4-8)7-21-15-13(19)11(17)10(16)12(18)14(15)20/h2-6H,1,7H2 |
InChI-Schlüssel |
IMRMSEGLKHJYNP-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=C(C=C1)COC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Bromo-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14347317.png)
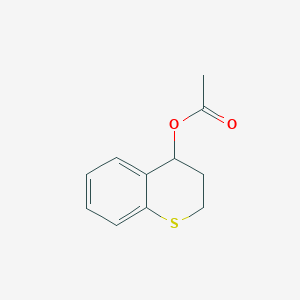
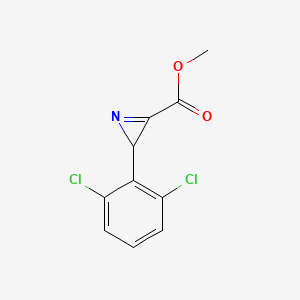
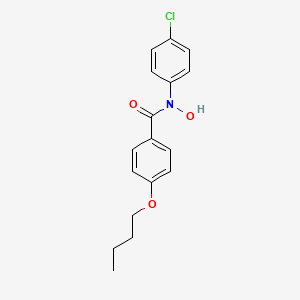
![11,12-dimethylbicyclo[5.3.2]dodeca-6,11-dien-2-one](/img/structure/B14347327.png)

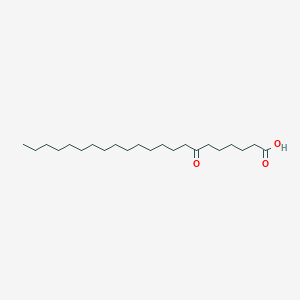
![Acetic acid;[2-chloro-4-(10-hydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14347339.png)

![4-({[(2-Ethylhexyl)oxy]carbonyl}oxy)benzoic acid](/img/structure/B14347358.png)
